Bis(trichloromethyl) disulfide

Organosulfur chemistry Thermal stability Purification

Bis(trichloromethyl) disulfide (CAS 15110-08-4) is a symmetrical organosulfur compound with the molecular formula C₂Cl₆S₂ and a molecular weight of 300.9 g/mol. It features a central disulfide (S–S) bond flanked by two electron-withdrawing trichloromethyl (–CCl₃) groups, a structure that confers distinctive thermal, volatility, and reactivity properties compared to its sulfone and trisulfide analogs.

Molecular Formula C2Cl6S2
Molecular Weight 300.9 g/mol
CAS No. 15110-08-4
Cat. No. B083979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(trichloromethyl) disulfide
CAS15110-08-4
Molecular FormulaC2Cl6S2
Molecular Weight300.9 g/mol
Structural Identifiers
SMILESC(SSC(Cl)(Cl)Cl)(Cl)(Cl)Cl
InChIInChI=1S/C2Cl6S2/c3-1(4,5)9-10-2(6,7)8
InChIKeyNTOLLCFJWFCTMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(trichloromethyl) Disulfide (CAS 15110-08-4): Organosulfur Disulfide for Synthetic and Industrial Applications


Bis(trichloromethyl) disulfide (CAS 15110-08-4) is a symmetrical organosulfur compound with the molecular formula C₂Cl₆S₂ and a molecular weight of 300.9 g/mol [1]. It features a central disulfide (S–S) bond flanked by two electron-withdrawing trichloromethyl (–CCl₃) groups, a structure that confers distinctive thermal, volatility, and reactivity properties compared to its sulfone and trisulfide analogs. As a liquid disulfide (boiling point ~185 °C), it is employed as a synthetic intermediate, a vulcanization additive model, and a precursor to dithiobis(carbonyl chloride) [2].

Synthetic intermediate for disulfide chemistries
Model compound for vulcanization studies
Precursor to dithiobis(carbonyl chloride) via hydrolysis
Analytical reference for captan degradation studies

Why Bis(trichloromethyl) Disulfide (CAS 15110-08-4) Cannot Be Replaced by Generic Disulfides or Sulfones


The presence of a disulfide linkage rather than a sulfone (–SO₂–) or trisulfide (–S–S–S–) unit fundamentally alters the compound's physical state, volatility, and chemical reactivity. While bis(trichloromethyl) sulfone (CAS 3064-70-8) is an off‑white solid at room temperature [1] and bis(trichloromethyl) trisulfide (CAS 2532-50-5) exhibits significantly lower vapor pressure [2], the disulfide exists as a distillable liquid with a boiling point ~185 °C. These differences preclude simple interchange in processes requiring a specific phase, thermal profile, or nucleophilic/electrophilic behavior. The following quantitative evidence illustrates why substitution without re‑validation would compromise synthetic outcomes or analytical accuracy.

Property
Analog mismatch
Substitution risk
Liquid at ambient conditions
Sulfone is solid (requires melting)
Handling, dosing, and mixing procedures may not transfer directly
Higher volatility (disulfide linkage)
Trisulfide has lower vapor pressure
Gas-phase applications or headspace analysis may not perform equivalently
Disulfide-specific hydrolysis pathway
Sulfone/trisulfide do not yield dithiobis(carbonyl chloride)
Key building block accessibility is exclusive to disulfide; synthetic route cannot be replicated

Bis(trichloromethyl) Disulfide (CAS 15110-08-4): Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point and Distillation Suitability: Bis(trichloromethyl) Disulfide vs. Trisulfide

Bis(trichloromethyl) disulfide boils at 185.5 ± 40.0 °C (atmospheric pressure) [1], whereas its trisulfide homolog (CAS 2532-50-5) requires a boiling point of 223.9 °C [2]. The approximately 38 °C lower boiling point of the disulfide translates to easier distillation and solvent recovery under milder thermal conditions, reducing the risk of thermal decomposition during purification.

Distillation suitability
Data to verify
~38 °C lower boiling point vs trisulfide
May support milder distillation and solvent recovery
Boiling point data from ChemSpider; validation recommended
Organosulfur chemistry Thermal stability Purification

Vapor Pressure and Volatility: Disulfide vs. Trisulfide in Gas‑Phase Applications

At 25 °C, bis(trichloromethyl) disulfide exhibits a vapor pressure of 1.0 ± 0.3 mmHg [1], whereas bis(trichloromethyl) trisulfide displays a vapor pressure of only 0.14 mmHg [2]. This seven‑fold higher vapor pressure indicates significantly greater volatility, making the disulfide more amenable to gas‑phase sampling, headspace GC‑MS analysis, or reactions conducted in the vapor phase.

Gas-phase volatility
Data to verify
~7-fold higher vapor pressure at 25 °C vs trisulfide
May support headspace analysis or vapor-phase reactions
Vapor pressure data to verify; context-dependent
Volatility Headspace analysis Gas‑phase reactions

Physical State at Room Temperature: Liquid Disulfide vs. Solid Sulfone

Bis(trichloromethyl) disulfide is a liquid at ambient temperature (boiling point 185.5 °C) [1], whereas its sulfone counterpart (bis(trichloromethyl) sulfone, CAS 3064-70-8) is an off‑white solid with a melting point of 36–38 °C [2]. This difference in phase directly impacts handling, dosing, and compatibility with liquid‑phase reaction setups.

Ambient physical state
Reported
Liquid (disulfide) vs solid (sulfone)
Liquid phase simplifies volumetric dispensing and mixing
Sulfone melts at 36–38 °C; solid handling differs
Physical state Formulation Handling

Synthetic Utility: Yield in Hydrolysis to Dithiobis(carbonyl chloride)

Hydrolysis of bis(trichloromethyl) disulfide in concentrated sulfuric acid provides dithiobis(carbonyl chloride) (I) in 46% isolated yield [1]. This transformation is not reported for the corresponding sulfone or trisulfide, and it enables subsequent conversion to bis(carbamoyl) disulfides and bis(oxycarbonyl) disulfides—useful building blocks in organic synthesis. The specific disulfide linkage is essential for the hydrolysis pathway.

Hydrolysis yield
Reported
46% isolated yield (dithiobis(carbonyl chloride))
Reported yield supports synthetic route feasibility
Conc. H₂SO₄; exclusive to disulfide
Synthetic intermediate Disulfide chemistry Carbamoyl disulfides

Detectability in Agricultural Residue Analysis

Bis(trichloromethyl) disulfide has been specifically detected in strawberries as a degradation product of the fungicide captan, with recovery experiments demonstrating its presence at trace levels [1]. This established detectability makes the compound a valuable analytical standard for monitoring captan residues in food matrices, whereas its sulfone or trisulfide analogs have not been identified in such regulated contexts.

Residue detection evidence
Reported
Detected in strawberries as captan metabolite
Supports analytical standard use for captan monitoring
Qualitative detection; method validation required
Pesticide residue Captan metabolite Analytical standard

Optimal Application Scenarios for Bis(trichloromethyl) Disulfide (CAS 15110-08-4) Based on Differentiated Evidence


Synthesis of Dithiobis(carbonyl chloride) and Bis(carbamoyl) Disulfides

In laboratories focused on disulfide‑based building blocks, bis(trichloromethyl) disulfide is the preferred starting material for the preparation of dithiobis(carbonyl chloride) via acidic hydrolysis. The 46% yield reported by Kobayashi et al. [1] provides a reproducible entry point for synthesizing bis(carbamoyl) disulfides and bis(oxycarbonyl) disulfides—intermediates that are inaccessible from the sulfone or trisulfide. Procurement of this specific disulfide ensures continuity of established synthetic routes without the need for re‑optimization.

Rubber Vulcanization Accelerator and Model Compound Studies

Disulfides are common additives in rubber vulcanization, and bis(trichloromethyl) disulfide serves as a model compound to study sulfur‑crosslinking mechanisms. Its liquid nature (boiling point 185.5 °C) [1] and volatility (vapor pressure 1.0 mmHg at 25 °C) [1] allow for facile incorporation into polymer matrices and vapor‑phase kinetic studies. The absence of a solid‑state melting step distinguishes it from the solid sulfone and reduces experimental variability.

Pesticide Residue Monitoring (Captan Degradation Product)

Regulatory and food safety laboratories conducting analysis of captan residues on fruits such as strawberries require authentic bis(trichloromethyl) disulfide as a reference standard. The compound has been definitively identified as a captan metabolite in produce [2]. Using the correct disulfide ensures accurate calibration curves and avoids false negatives that could arise if an incorrect analog (e.g., sulfone) were substituted.

Volatile Organosulfur Reagent for Gas‑Phase Reactions

For gas‑phase photochemistry or vapor‑phase catalysis, the elevated vapor pressure of bis(trichloromethyl) disulfide (1.0 mmHg at 25 °C) [1] compared to the trisulfide (0.14 mmHg) [3] translates to a higher gas‑phase concentration under identical conditions. This property is particularly advantageous in continuous flow photoreactors where the compound can be introduced as a vapor stream without pre‑heating, improving process safety and reproducibility.

Application
Selection Property
Validation Focus
Dithiobis(carbonyl chloride) synthesis
Disulfide linkage required for hydrolysis
Verify dithiobis(carbonyl chloride) yield and purity
Vulcanization model studies
Liquid-phase incorporation and volatility
Sulfur-crosslinking model reproducibility
Captan residue monitoring
Verified identity in strawberry matrix
Calibration accuracy for captan analysis
Gas-phase reagent delivery
Elevated vapor pressure for vapor-phase transfer
Vapor-phase concentration stability

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